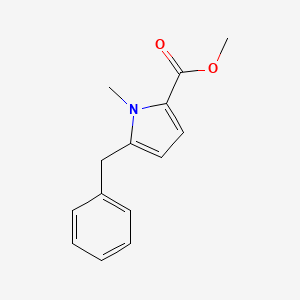

methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate” is a pyrrole derivative. Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

The synthesis of pyrrole esters, such as “methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate”, can be achieved through a simple enzymatic approach (Novozym 435) for transesterification . The optimized conditions were set as molar ratio of 5:1 (methyl 1H-pyrrole-2-carboxylate/ benzyl alcohol, 1a/2a), Novozym 435 of 6 mg/mL, stirrer speed of 150 r/min, molecular sieves of 1 g, 50 °C reaction temperature, and a 24 h reaction time in n-Hexane leading to a high yield of 92% .Aplicaciones Científicas De Investigación

- Pyrrolopyrazine derivatives have demonstrated antimicrobial properties. Specifically, compounds with the pyrrolo[1,2-a]pyrazine scaffold exhibit antibacterial and antifungal activities .

- Some pyrrolopyrazine derivatives exhibit anti-inflammatory properties. These compounds may have potential therapeutic applications in managing inflammatory conditions .

- The pyrrolo[1,2-a]pyrazine scaffold has been explored for antiviral activity. Although the exact mechanisms remain unclear, these derivatives show promise in combating viral infections .

- Certain pyrrolopyrazine derivatives possess antioxidant effects. These molecules could contribute to cellular protection against oxidative stress .

- Pyrrolopyrazines have been investigated as potential antitumor agents. Their kinase inhibitory properties make them interesting candidates for cancer therapy .

- The pyrrolopyrazine structure serves as an attractive scaffold for drug discovery. Medicinal chemistry researchers can use the efficient synthetic methods discussed in the literature to design and synthesize new leads for various diseases .

- Aza-type Michael addition products, including β-amino carbonyl compounds, can serve as peptide analogs or precursors for optically active amino acids, amino alcohols, diamines, and lactams .

- Pyrrole derivatives, including pyrrolopyrazines, are naturally abundant. They are found in various biologically active compounds, such as fungicides, antibiotics, and cholesterol-reducing drugs .

Antimicrobial Activity

Anti-Inflammatory Effects

Antiviral Potential

Antioxidant Properties

Antitumor Activity

Drug Discovery Research

Peptide Analog Precursors

Natural Occurrence

Mecanismo De Acción

Target of Action

Compounds containing the indole nucleus, which is structurally similar to the pyrrole ring in the compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Without specific studies on “methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate”, it’s difficult to determine its exact mode of action. Indole derivatives, which are structurally similar, are known to interact with their targets and cause a variety of biological effects .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

Similar compounds are often well absorbed in the gastrointestinal tract and can cross the blood-brain barrier .

Result of Action

Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate”. Indole derivatives have been found to possess various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

Similar compounds are often stable under normal conditions and their action can be influenced by factors such as ph and temperature .

Propiedades

IUPAC Name |

methyl 5-benzyl-1-methylpyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-15-12(8-9-13(15)14(16)17-2)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQWFOMAGYGFGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C(=O)OC)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2718989.png)

![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B2719003.png)